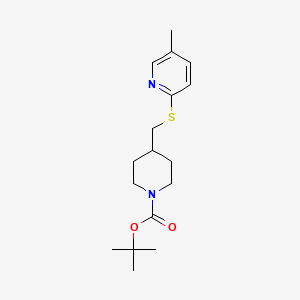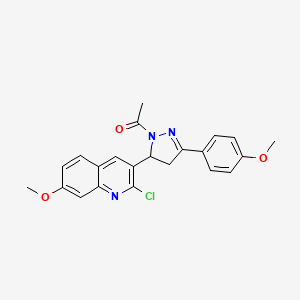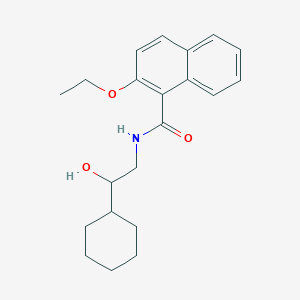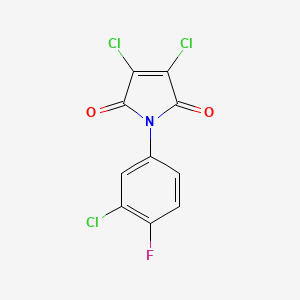
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C10H3Cl3FNO2 . It is also known by its synonyms OTAVA-BB BB7013820117 and 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-chloro-4-fluorophenyl) .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with various halogens (chlorine and fluorine) and a phenyl group . The molecular weight of the compound is 294.49 .Scientific Research Applications
Photoluminescent Applications
A series of π-conjugated polymers and copolymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain have been developed. These polymers exhibit strong photoluminescence and good solubility, rendering them suitable for electronic applications due to their improved photochemical stability compared to corresponding saturated polymers with isolated DPP units (Beyerlein & Tieke, 2000). Similarly, polymers with 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units in the main chain have been synthesized, displaying strong fluorescence and quantum yield up to 81%, indicating their potential use in optoelectronic applications (Zhang & Tieke, 2008).
Antiproliferative Activity
Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed as potential tyrosine kinase inhibitors and have shown inhibitory effects on the growth of cancer cell lines and in vivo tumors (Kuznietsova et al., 2019). Moreover, chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione have been synthesized and exhibited notable antiproliferative effects on human cancer types, particularly liver and breast cancer cells (Rdwan, 2020).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium. The derivatives exhibited good inhibition efficiency, suggesting their potential as protective agents against metal corrosion (Zarrouk et al., 2015).
Properties
IUPAC Name |
3,4-dichloro-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl3FNO2/c11-5-3-4(1-2-6(5)14)15-9(16)7(12)8(13)10(15)17/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZIMLFRJNJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2444332.png)


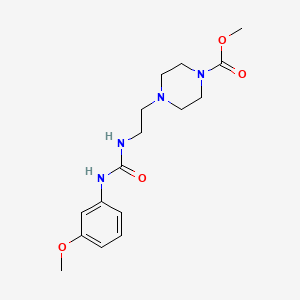
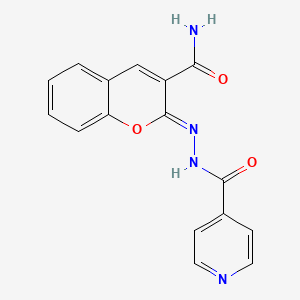
![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)

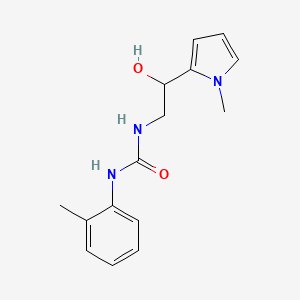
![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)
